N-(3-methoxybenzyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
Description
N-(3-methoxybenzyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a heterocyclic compound featuring a benzothieno[3,2-d]pyrimidin-4-one core linked to a 3-methoxybenzyl-substituted acetamide group.
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-2-(4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S/c1-26-14-6-4-5-13(9-14)10-21-17(24)11-23-12-22-18-15-7-2-3-8-16(15)27-19(18)20(23)25/h2-9,12H,10-11H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INYLTJMBHOKBNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CN2C=NC3=C(C2=O)SC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxybenzyl)-2-(4-oxo1benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothieno[3,2-d]pyrimidin-4-one Core: This step involves the cyclization of appropriate starting materials under specific conditions to form the benzothieno[3,2-d]pyrimidin-4-one core.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group is introduced through a nucleophilic substitution reaction, where a suitable methoxybenzyl halide reacts with the intermediate compound.
Acetamide Formation: The final step involves the acylation of the intermediate with an acetic anhydride or acetyl chloride to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxybenzyl)-2-(4-oxo1benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(3-methoxybenzyl)-2-(4-oxo1benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(3-methoxybenzyl)-2-(4-oxo1benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes or Receptors: It can bind to specific enzymes or receptors, modulating their activity and leading to downstream effects.
Inhibition of Key Pathways: The compound may inhibit key signaling pathways involved in disease progression, such as the PI3K/Akt or MAPK pathways.
Induction of Apoptosis: It may induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting tumor growth.
Comparison with Similar Compounds
Structure-Activity Relationships (SAR)
- Core Substitutions: Fluorine at position 9 () significantly boosts anticancer activity by enhancing electron-withdrawing effects and binding to hydrophobic kinase pockets.
- N-Substituents : The 3-methoxybenzyl group in the target compound improves lipophilicity compared to simpler benzyl or phenyl groups. Ethoxy () and acetyl () substituents balance solubility and metabolic stability.
- Dual Activity : Chlorine or methyl groups () correlate with dual anticancer and antimicrobial effects, likely due to enhanced membrane disruption or protease inhibition.
Physicochemical and Pharmacokinetic Properties
The target compound’s moderate metabolic stability and high plasma protein binding suggest prolonged systemic exposure, but low solubility may limit oral bioavailability. Fluorinated analogs () exhibit better metabolic stability due to reduced cytochrome P450 susceptibility.
Biological Activity
N-(3-methoxybenzyl)-2-(4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a complex organic compound with potential biological activities. Its structure incorporates a benzothienopyrimidine core, known for various pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer effects, supported by relevant research findings.
Chemical Structure
The compound's IUPAC name is N-(3-methoxybenzyl)-2-(4-oxo-benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide. The molecular formula is , with a molecular weight of approximately 411.5 g/mol. The structural features include:
- A methoxybenzyl substituent.
- An acetamide functional group.
- A benzothieno-pyrimidine core.
Antimicrobial Activity
Research indicates that compounds similar to N-(3-methoxybenzyl)-2-(4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide exhibit significant antimicrobial properties. Studies have shown that derivatives of benzothienopyrimidine can effectively inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria.
| Compound | MIC (µM) | Activity Type |
|---|---|---|
| S16 | 8 | Antimicrobial against E. faecalis |
| S20 | 16 | Antimicrobial against S. aureus |
Anti-inflammatory Activity
The compound has shown promising anti-inflammatory effects in vitro. In studies evaluating cytokine release, it was observed that certain derivatives reduced the secretion of pro-inflammatory cytokines such as IL-6 and TNF-α in activated macrophages.
Anticancer Activity
N-(3-methoxybenzyl)-2-(4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide has been evaluated for its anticancer properties against various cancer cell lines. The results indicate that it exhibits cytotoxicity with IC50 values in the micromolar range.
| Cell Line | IC50 (µM) | Activity Description |
|---|---|---|
| MCF-7 | 5.0 | Selective cytotoxicity |
| HeLa | 10.0 | Moderate cytotoxicity |
The biological activity of this compound is attributed to its ability to interact with specific cellular targets, leading to the modulation of various signaling pathways. Molecular docking studies have suggested that it forms hydrogen bonds and hydrophobic interactions with target proteins involved in inflammation and cell proliferation.
Case Studies
- Antimicrobial Study : A study conducted on various derivatives demonstrated that modifications in the benzothienopyrimidine structure significantly affected their antimicrobial potency against E. coli and S. aureus.
- Anti-inflammatory Research : In a controlled experiment using lipopolysaccharide-stimulated macrophages, N-(3-methoxybenzyl)-2-(4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide reduced TNF-α levels by up to 60%.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
